Balhimycin

Glycopeptide dimerization Ligand-binding cooperativity Capillary electrophoresis

Balhimycin (C₆₆H₇₃Cl₂N₉O₂₄, MW 1447.25) is a glycopeptide antibiotic of the vancomycin class, isolated from the fermentation broth of Amycolatopsis sp. Y‑86,21022 (later classified as Amycolatopsis balhimycina).

Molecular Formula C66H73Cl2N9O24
Molecular Weight 1447.2 g/mol
Cat. No. B1255283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalhimycin
Synonymsbalhimycin
Molecular FormulaC66H73Cl2N9O24
Molecular Weight1447.2 g/mol
Structural Identifiers
SMILESCC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N
InChIInChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1
InChIKeyWKNFBFHAYANQHF-QNSRRSNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balhimycin for Research Procurement: Glycopeptide Antibiotic Baseline Properties and Comparator Landscape


Balhimycin (C₆₆H₇₃Cl₂N₉O₂₄, MW 1447.25) is a glycopeptide antibiotic of the vancomycin class, isolated from the fermentation broth of Amycolatopsis sp. Y‑86,21022 (later classified as Amycolatopsis balhimycina) [1]. Its aglycon is identical to that of vancomycin, but it carries a distinctive dehydrovancosamine sugar moiety that exists as a hydrate in solution, differentiating it from vancomycin and other in‑class glycopeptides [2]. Balhimycin is primarily active against Gram‑positive bacteria, including methicillin‑resistant Staphylococcus aureus (MRSA), and has been directly compared to vancomycin, teicoplanin, desgluco‑balhimycin, and bromobalhimycin in both antimicrobial and chiral‑selector applications.

Why Vancomycin Cannot Substitute for Balhimycin in Research: Structural and Functional Divergence


Although balhimycin shares an identical aglycon with vancomycin, its dehydrovancosamine sugar is attached at a different site on the heptapeptide backbone [1]. This seemingly minor structural variation produces a 78‑fold increase in dimerization constant relative to vancomycin, which in turn drives a 2.6‑fold higher enantioselectivity for dansylated α‑amino acids and alters target‑binding cooperativity [1]. Consequently, analytical and pharmacological data generated with vancomycin cannot be extrapolated to balhimycin, and generic substitution by vancomycin, teicoplanin, or desgluco‑balhimycin would confound experiments that depend on dimerization‑enhanced ligand affinity, chiral recognition, or specific antimicrobial potency against methicillin‑resistant staphylococci.

Balhimycin: Comparator‑Based Quantitative Differentiation Evidence for Procurement Decisions


Dimerization Constant: 78‑Fold Higher Than Vancomycin

The dimerization constant of balhimycin is 78 times higher than that of vancomycin, as determined by capillary electrophoresis under identical conditions [1]. This difference is attributed to the distinct glycosylation pattern—specifically, the attachment site of the amino sugar on the aglycon—and is corroborated by the observation that N‑carbamoylation of the sugar amino group selectively abolishes the dimerization advantage of balhimycin while leaving vancomycin largely unaffected [1].

Glycopeptide dimerization Ligand-binding cooperativity Capillary electrophoresis

Enantioselectivity: 2.6‑Fold Higher Than Vancomycin for Dansylated α‑Amino Acids

Balhimycin exhibits a 2.6‑fold higher enantioselectivity than vancomycin for dansylated α‑amino acids when employed as a chiral selector in capillary electrophoresis [1]. The enantioselectivity advantage is lost upon N‑carbamoylation of the balhimycin sugar amino group, whereas vancomycin enantioselectivity remains essentially unchanged, confirming that the sugar moiety and its attachment site are the structural determinants of this differentiation [1].

Chiral separation Enantioselective recognition Capillary electrophoresis

Antimicrobial Potency: 2‑ to 4‑Fold Lower MIC Than Vancomycin Against MRSA Strains

In a direct head‑to‑head agar‑dilution MIC study, balhimycin demonstrated 2‑ to 4‑fold lower minimum inhibitory concentrations than vancomycin against multiple methicillin‑resistant S. aureus (MRSA) strains. Against S. aureus E705, balhimycin MIC was 0.195 mg/L versus vancomycin 0.39 mg/L (2‑fold advantage); against S. aureus E706, 0.75 mg/L versus 1.56 mg/L (2.1‑fold); and against S. aureus E710, 0.39 mg/L versus 0.78 mg/L (2‑fold) [1]. Balhimycin also equaled or surpassed teicoplanin MIC values against most MRSA strains tested [1].

MRSA MIC determination Glycopeptide antibiotic

Chiral Selector Performance: Superior to Vancomycin and Bromobalhimycin for 15 of 16 Acidic Racemates

When evaluated against vancomycin and bromobalhimycin as chiral selectors for 16 acidic racemates by capillary electrophoresis, balhimycin delivered the highest enantiorecognition for 15 out of 16 test compounds [1]. Vancomycin was superior only for tiaprofenic acid; bromobalhimycin did not surpass balhimycin for any analyte [1]. This screening establishes balhimycin as the broad‑spectrum chiral selector of choice among vancomycin‑class glycopeptides.

Chiral selector screening Enantioresolution Acidic racemates

Bactericidal Activity and Post‑Antibiotic Effect: Marginally Superior to Vancomycin Against Gram‑Positive Pathogens

The original characterisation of balhimycin reported that it is marginally superior to vancomycin in both bactericidal properties and in vitro activity against anaerobic bacteria [1]. Consistent with this, balhimycin exhibits a better post‑antibiotic effect (PAE) on Gram‑positive bacteria than vancomycin . These properties are attributed to the enhanced dimerization‑driven target affinity and the unique dehydrovancosamine sugar, which collectively prolong antibiotic‑target residence time.

Bactericidal kinetics Post‑antibiotic effect (PAE) Anaerobe susceptibility

Balhimycin: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Enantioselective Analytical Method Development Using Balhimycin as a Chiral Selector

Analytical laboratories developing capillary electrophoresis or HPLC methods for resolving dansylated α‑amino acid racemates or acidic drug enantiomers should select balhimycin over vancomycin or bromobalhimycin. Balhimycin provides a 2.6‑fold higher enantioselectivity for dansylated amino acids and achieves superior resolution for 93.8% of acidic racemates tested . These performance advantages stem from its 78‑fold higher dimerization constant, which enhances ligand‑binding cooperativity and enables sharper, more reproducible separations at lower selector concentrations .

Glycopeptide Dimerization and Ligand‑Binding Cooperativity Studies

Researchers investigating the relationship between glycopeptide dimerization and antimicrobial activity should use balhimycin as the high‑dimerization model compound. Its dimerization constant is 78‑fold greater than vancomycin , making it possible to isolate and quantify the contribution of dimerization‑enhanced ligand affinity to overall target binding. N‑carbamoylation experiments further allow clean switching between the high‑dimerization (native balhimycin) and low‑dimerization (N‑carbamoyl‑balhimycin) states within the same scaffold . Paired with atomic‑resolution crystal structures of balhimycin–peptide complexes , this provides a structurally resolved platform for rational glycopeptide engineering.

Preclinical Anti‑MRSA Lead Optimisation and Pharmacodynamic Modelling

For anti‑infective drug discovery programmes targeting MRSA, balhimycin serves as a more potent in vitro and in vivo lead than vancomycin. It displays 2‑ to 4‑fold lower MIC values against key MRSA strains (e.g., 0.195 mg/L vs. 0.39 mg/L for vancomycin against S. aureus E705) and delivers comparable or superior in vivo efficacy in murine septicaemia models at equivalent dosing . Its longer post‑antibiotic effect and bactericidal superiority over vancomycin permit less frequent dosing in pharmacodynamic studies, reducing animal handling and improving throughput.

Biosynthetic Engineering and Glycopeptide Combinatorial Biosynthesis

The balhimycin biosynthetic gene cluster from Amycolatopsis balhimycina DSM 5908 has been fully sequenced, annotated, and deposited in the MIBiG database (BGC0000311) . Because balhimycin biosynthesis has been extensively characterised—including the roles of halogenase, oxygenase, and glycosyltransferase genes—it serves as the primary model system for engineering vancomycin‑type glycopeptide variants. Procurement of balhimycin as a reference standard is essential for groups performing heterologous expression, precursor‑directed biosynthesis, or combinatorial glycodiversification studies aimed at generating novel glycopeptide scaffolds.

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